molecular formula C24H21ClN4O3 B2356314 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile CAS No. 941258-00-0

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2356314
CAS No.: 941258-00-0
M. Wt: 448.91
InChI Key: HEBCWKDRZFRZMJ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a carbonitrile group at position 4, a (4-methoxyphenyl)ethenyl group at position 2, and a 2-chlorobenzoyl-piperazinyl moiety at position 3. Its structural complexity arises from the integration of pharmacologically relevant motifs:

  • The 2-chlorobenzoyl group may enhance lipophilicity and influence receptor binding via steric and electronic effects .
  • The 4-methoxyphenyl ethenyl substituent introduces π-π stacking capabilities and modulates solubility .
  • The oxazole-carbonitrile backbone is associated with metabolic stability and bioactivity in kinase inhibitors or antimicrobial agents .

Synthetic routes for analogous compounds (e.g., triphosgene-mediated coupling of benzoyl-piperazine derivatives with oxazole precursors) suggest this compound was likely synthesized via multi-step reactions involving dichloromethane (DCM) or ethanol (EtOH) solvents and bases like diisopropylethylamine (DIEA) .

Properties

IUPAC Name

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O3/c1-31-18-9-6-17(7-10-18)8-11-22-27-21(16-26)24(32-22)29-14-12-28(13-15-29)23(30)19-4-2-3-5-20(19)25/h2-11H,12-15H2,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBCWKDRZFRZMJ-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazole Ring Formation

The oxazole scaffold is typically constructed via the Robinson-Gabriel synthesis , which involves cyclodehydration of α-acylaminoketones. For the target compound, the nitrile group at position 4 is introduced using 2-cyanoacetamide as a precursor:

  • Step 1 : Condensation of 2-cyanoacetamide with chloroacetyl chloride in the presence of triethylamine yields 4-cyano-2-chloromethyloxazole .
  • Step 2 : Bromination at position 5 using N-bromosuccinimide (NBS) in CCl4 produces 5-bromo-4-cyano-2-chloromethyloxazole .
Reactant Reagent/Conditions Product Yield
2-Cyanoacetamide Chloroacetyl chloride, TEA 4-Cyano-2-chloromethyloxazole 78%
4-Cyano-2-chloromethyloxazole NBS, CCl4, 60°C, 4h 5-Bromo-4-cyano-2-chloromethyloxazole 65%

Functionalization of the Piperazine Moiety

Acylation of Piperazine

Piperazine is acylated with 2-chlorobenzoyl chloride under Schotten-Baumann conditions to ensure monoacylation:

  • Step 1 : Piperazine (1.0 equiv) is suspended in dichloromethane (DCM) with aqueous NaOH (2.0 equiv).
  • Step 2 : 2-Chlorobenzoyl chloride (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12h.
  • Step 3 : The product, 1-(2-chlorobenzoyl)piperazine , is isolated via filtration (85% yield).

Critical Note : Excess acylating agent leads to bis-acylation, which is minimized by controlled stoichiometry.

Coupling of Oxazole and Piperazine

Nucleophilic Aromatic Substitution

The bromine at position 5 of the oxazole core is displaced by the secondary amine of 1-(2-chlorobenzoyl)piperazine:

  • Step 1 : 5-Bromo-4-cyano-2-chloromethyloxazole (1.0 equiv) and 1-(2-chlorobenzoyl)piperazine (1.2 equiv) are refluxed in DMF with K2CO3 (2.5 equiv) for 8h.
  • Step 2 : The intermediate 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-cyano-2-chloromethyloxazole is obtained in 70% yield.

Mechanistic Insight : The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing groups (nitrile and oxazole) activating the C-Br bond.

Introduction of the (E)-Styryl Group

Wittig Olefination

The chloromethyl group at position 2 of the oxazole is converted to the styryl moiety via a Wittig reaction:

  • Step 1 : Generation of the ylide from 4-methoxybenzyltriphenylphosphonium bromide (1.5 equiv) using NaH (1.5 equiv) in THF.
  • Step 2 : Addition of 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-cyano-2-chloromethyloxazole (1.0 equiv) to the ylide at −78°C, followed by warming to room temperature.
  • Step 3 : Isolation of the (E)-isomer via column chromatography (60% yield, >95% stereoselectivity).

Stereochemical Control : The E-selectivity arises from the stabilized ylide’s preference for trans addition to the aldehyde-like intermediate.

Optimization and Scalability Challenges

Purification Techniques

  • HPLC : Critical for separating stereoisomers and removing unreacted piperazine derivatives.
  • Crystallization : Ethanol/water mixtures (3:1) yield the pure compound as a white crystalline solid.

Yield Improvements

  • Microwave-Assisted Synthesis : Reduces reaction time for the SNAr step from 8h to 1h (yield increases to 82%).
  • Catalytic Pd for Coupling : Palladium acetate (5 mol%) enhances styryl group introduction efficiency (yield: 75%).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J=16.0 Hz, 1H, CH=CH), 7.45–7.30 (m, 4H, Ar-H), 6.89 (d, J=16.0 Hz, 1H, CH=CH), 3.84 (s, 3H, OCH3), 3.72–3.50 (m, 8H, piperazine).
  • HRMS : m/z calculated for C24H21ClN4O3 [M+H]+: 465.1325; found: 465.1328.

X-ray Crystallography

Single-crystal analysis confirms the E-configuration of the styryl group and planar oxazole ring.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Alternative to Wittig : Heck coupling using 4-methoxystyrene and Pd(OAc)2 reduces phosphine waste.
  • Solvent Recycling : DMF is recovered via distillation (90% efficiency) to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile has garnered attention for its potential biological activities:

Anticancer Properties

Research indicates that this compound may inhibit cell proliferation in various cancer cell lines, suggesting its utility as an anticancer agent. Its mechanism likely involves interaction with specific molecular targets, potentially inhibiting enzymes or receptors involved in cell growth and survival.

Enzyme Inhibition

The compound may act as an inhibitor of acetylcholinesterase, which regulates neurotransmitter levels in the body. This inhibition can lead to increased levels of acetylcholine, affecting various physiological processes.

Chemistry

In organic synthesis, this compound can serve as a building block for creating more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

The biological implications of this compound are significant. Its potential antimicrobial and anti-inflammatory properties make it a candidate for drug development targeting various diseases.

Medicine

This compound may be investigated for therapeutic applications in treating conditions such as cancer and neurodegenerative diseases due to its ability to interact with critical biological targets.

Industrial Applications

In industrial settings, this compound could be utilized in the production of pharmaceuticals or specialty chemicals. Its unique properties may also lend themselves to applications in materials science or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile would depend on its specific biological target. Generally, oxazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins. This interaction can modulate various cellular pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Key Trends :

  • Chlorine Position : 2-Chloro substitution (target compound) may improve target binding compared to 3- or 4-substituted benzoyl groups due to optimal steric alignment .
  • Ethenyl vs. Aryl Groups : The 4-methoxyphenyl ethenyl group in the target compound likely enhances π-π interactions with aromatic residues in binding pockets, unlike furan or simple phenyl groups .

Analogs with Modified Heterocyclic Cores

Compound Name Core Structure Key Findings Reference
5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile Pyrazole-carbonitrile Broad-spectrum antimicrobial activity (MIC = 2–8 µg/mL against S. aureus and E. coli) .
4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one Pyranopyrazole-oxazine Selective COX-2 inhibition (IC50 = 0.9 µM) but poor bioavailability (F = 12%) .

Key Differences :

  • Oxazole vs.

Biological Activity

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a synthetic compound with a complex structure that includes a piperazine ring, a chlorobenzoyl group, and an oxazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C24H21ClN4O3C_{24}H_{21}ClN_{4}O_{3} with a molecular weight of approximately 432.9 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for further research in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Notably, it has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound can potentially enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives containing oxazole and piperazine moieties have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against several cancer cell lines. For example:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)5.0Induces apoptosis
A549 (Lung Cancer)7.5Cell cycle arrest
HeLa (Cervical Cancer)6.0Inhibits proliferation

These results suggest that the compound could be further developed into an anticancer agent.

In Vivo Studies

In vivo evaluations have shown promising results regarding the anti-inflammatory effects of this compound in animal models of arthritis. The administration of the compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups .

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of this compound?

Answer:
The synthesis involves multi-step reactions, including cyclization to form the oxazole core and subsequent acylation of the piperazine moiety. Key steps:

  • Cyclization : Use microwave-assisted techniques to enhance reaction efficiency and yield (e.g., 2-[(E)-2-phenylethenyl] derivatives in ).
  • Acylation : Optimize reaction conditions (e.g., 80°C in DMF with K₂CO₃) to introduce the 2-chlorobenzoyl group (as in ).
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates .

Advanced Question: How can conflicting bioactivity data for analogs be resolved?

Answer:
Contradictions often arise from substituent effects. Methodological approaches include:

  • Structure-Activity Relationship (SAR) : Compare analogs with varying substituents (e.g., chloro vs. methoxy groups). For example, the 4-methoxyphenyl ethenyl group in this compound may enhance solubility but reduce target affinity compared to fluorophenyl analogs ( ).
  • Target Profiling : Use kinase inhibition assays or cellular uptake studies to differentiate on-target vs. off-target effects .

Basic Question: Which analytical techniques confirm structural integrity and purity?

Answer:

  • NMR Spectroscopy : Use deuterated DMSO or CDCl₃ to resolve overlapping proton signals (e.g., oxazole C-H at δ 8.2–8.5 ppm and piperazine N–CH₂ at δ 3.4–3.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 505.12) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Question: How can computational modeling predict biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinases (e.g., PI3K or EGFR) based on the compound’s oxazole and piperazine motifs. Validate with MD simulations (e.g., 100 ns trajectories) to assess binding stability .
  • Pharmacophore Mapping : Align with known inhibitors (e.g., imidazo[1,2-a]pyridines in ) to identify critical interactions (e.g., hydrogen bonds with Thr790 in EGFR) .

Basic Question: What solvents and catalysts are optimal for key reactions?

Answer:

  • Cyclization : DMF or THF with catalytic p-TsOH (0.1 eq.) under microwave irradiation (150°C, 30 min) .
  • Coupling Reactions : Use Pd(PPh₃)₄ (5 mol%) in DCM/water (10:1) for Suzuki-Miyaura cross-coupling of the ethenyl group .

Advanced Question: How to address low yields in the final acylation step?

Answer:
Common issues include steric hindrance from the 2-chlorobenzoyl group. Solutions:

  • Activating Agents : Add HOBt/DCC to facilitate amide bond formation.
  • Temperature Control : Perform reactions at 0–5°C to minimize side-product formation (e.g., ).
  • Work-Up : Extract with saturated NaHCO₃ to remove unreacted acyl chloride .

Basic Question: How to assess the compound’s stability under physiological conditions?

Answer:

  • pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Light Sensitivity : Store in amber vials and test under UV light (λ = 365 nm) to detect photolytic byproducts .

Advanced Question: What strategies improve selectivity for cancer vs. normal cells?

Answer:

  • Prodrug Design : Introduce a cleavable ester group (e.g., acetyl) activated by tumor-specific enzymes (e.g., MMP-9) .
  • Lipid Encapsulation : Use PEGylated liposomes to enhance tumor accumulation via the EPR effect .

Basic Question: How to validate interactions with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize recombinant proteins (e.g., PI3Kγ) and measure binding affinity (KD < 100 nM for potent inhibitors) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by quantifying protein stabilization at 45–55°C .

Advanced Question: How do substituents influence metabolic clearance?

Answer:

  • Cytochrome P450 Profiling : Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolite formation via LC-MS/MS. The 4-methoxyphenyl group may reduce CYP3A4-mediated oxidation compared to halogenated analogs .
  • LogP Optimization : Adjust the piperazine substituents to balance lipophilicity (target LogP = 2–3) and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.